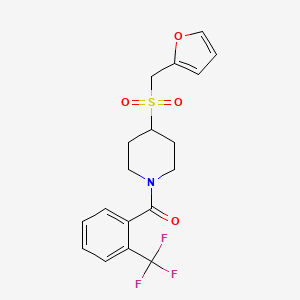

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

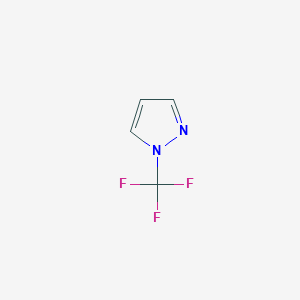

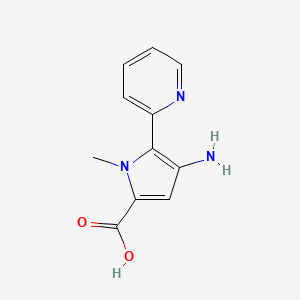

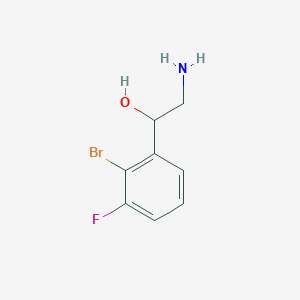

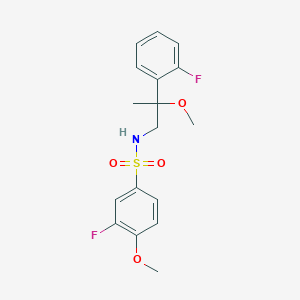

The compound “(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that contains several functional groups . It has a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modify the physical properties of compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or research articles detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings . The presence of the piperidine ring, furan ring, and trifluoromethyl group would all contribute to the overall structure.Scientific Research Applications

Corrosion Inhibition

A novel organic compound closely related to the requested chemical structure has been utilized as an inhibitor for the prevention of mild steel corrosion in acidic media. The compound demonstrated better inhibition efficiency, proving to be more effective in 1N HCl at different temperatures. Electrochemical studies confirmed its role as a mixed-type inhibitor, and SEM analysis showed improved surface condition due to the inhibitor's efficiency (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Another study synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which were evaluated for in vitro antibacterial and antifungal activities. Some derivatives displayed good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential of related compounds for further research in antimicrobial applications (Mallesha & Mohana, 2014).

Enzyme Inhibition and Therapeutic Potential

In a study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, compounds demonstrated good enzyme inhibitory activity. One compound exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, comparable to the reference standard, eserine. All synthesized molecules were active against almost all tested Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was also evaluated to determine their potential as therapeutic agents (Hussain et al., 2017).

Materials Science

A related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and characterized by various spectroscopic techniques. The structure of the compound was confirmed by single crystal X-ray diffraction studies, showing the piperidine ring adopts a chair conformation. Theoretical calculations, including density functional theory, were employed to optimize structural coordinates, and thermal properties were studied using thermogravimetric analysis, indicating stability in a specific temperature range (Karthik et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S/c19-18(20,21)16-6-2-1-5-15(16)17(23)22-9-7-14(8-10-22)27(24,25)12-13-4-3-11-26-13/h1-6,11,14H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOFRTZCARZCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)

![4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2828995.png)

![N-(3,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2829000.png)

![N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2829001.png)